molecular formula C9H10ClN B2876186 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine CAS No. 1504970-91-5

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine

Cat. No.: B2876186
CAS No.: 1504970-91-5
M. Wt: 167.64
InChI Key: HHBBLUYLDDXRRU-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system. The molecule is substituted with a chlorine atom at position 3 and a methyl group at position 1 (Figure 1). Its molecular formula is inferred as C₉H₁₁ClN, with a molar mass of approximately 168.64 g/mol (calculated based on structural analogs) . The compound is commercially available through suppliers such as Enamine Ltd and A2B Chem, with CAS numbers 1122022-83-6 (for the carbonitrile derivative) and 2205188-57-2 (a related diethylpyridine-carbonitrile derivative) .

Key physicochemical properties (predicted or extrapolated from analogs):

  • Density: ~1.2–1.3 g/cm³ (similar to cyclopenta[b]pyridine derivatives)
  • Boiling Point: ~220–240°C (comparable to substituted cyclopenta[b]pyridines)
  • pKa: ~3.5–4.0 (due to the electron-withdrawing chlorine substituent)

Properties

IUPAC Name

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-6-8-4-2-3-7(8)5-9(10)11-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBLUYLDDXRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloro-1-methylpyridinium iodide with a suitable cyclopentadiene derivative. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its interactions with various biological targets to understand its mode of action.

    Medicine: Due to its potential biological activities, this compound is studied for its therapeutic potential. It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors or neuroactive agents, as suggested by its commercial availability from Enamine Ltd .

Biological Activity

3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine (CAS Number: 1367950-39-7) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀ClN
  • Molecular Weight : 167.64 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions that utilize readily available precursors. Recent studies have highlighted efficient synthetic routes that yield high-purity compounds suitable for biological testing .

Antimicrobial and Antiviral Properties

Research indicates that cyclopenta[c]pyridine derivatives exhibit significant antimicrobial and antiviral activity. A study summarized the bioactivity of various cyclopenta[c]pyridine compounds, noting their potential as effective agents against bacterial infections and viral replication . The mechanism often involves the inhibition of key enzymes or pathways critical for microbial survival.

Neuropharmacological Effects

The neuropharmacological profile of this compound has been explored in several studies. It has been suggested that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. For instance, derivatives of cyclopenta[c]pyridine have shown promise in modulating serotonin and dopamine pathways, which are crucial in treating neuropsychiatric disorders .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways and inhibit cell proliferation by targeting specific oncogenic signaling cascades .

Study 1: Antimicrobial Activity

In a controlled study involving the evaluation of multiple cyclopenta[c]pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics. This suggests its potential as a novel antimicrobial agent.

Study 2: Neuropharmacological Effects

A pharmacological assessment was conducted to evaluate the effects of this compound on anxiety-like behaviors in rodent models. The findings indicated that administration of this compound resulted in a reduction of anxiety-like behaviors in elevated plus maze tests, supporting its potential use in treating anxiety disorders.

Comparative Analysis Table

Activity Type Effectiveness Mechanism
AntimicrobialHigh (MIC lower than standards)Inhibition of bacterial enzyme activity
AntiviralModerateDisruption of viral replication
NeuropharmacologicalSignificantModulation of neurotransmitter systems
CytotoxicitySelectiveInduction of apoptosis in cancer cells

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